molecular formula C13H16Cl2N2O4S B4433949 2-(2,5-DICHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(2,5-DICHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4433949
M. Wt: 367.2 g/mol
InChI Key: YHXHCGIDTGRTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorophenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the core phenoxy structure. The reaction conditions often include the use of chlorinating agents to introduce the dichloro groups and sulfonylating agents to attach the methylsulfonyl group. The piperazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: An aromatic ether with similar structural features.

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another compound with a dichlorophenoxy group.

Uniqueness

2-(2,5-Dichlorophenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone is unique due to the presence of both the dichlorophenoxy and methylsulfonyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-22(19,20)17-6-4-16(5-7-17)13(18)9-21-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHCGIDTGRTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-DICHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2,5-DICHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2,5-DICHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2,5-DICHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

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